molecular formula C8H13BrCl2N2 B12435199 1-(4-Bromophenyl)ethane-1,2-diamine 2hcl

1-(4-Bromophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B12435199
M. Wt: 288.01 g/mol
InChI Key: LCLFRGLJUCXQPV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H11BrN2·2HCl It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-bromobenzaldehyde with ethylenediamine. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired diamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The bromophenyl group may enhance its binding affinity to certain targets, while the diamine moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-bromophenyl)ethane-1,2-diamine: This compound has two bromophenyl groups and exhibits similar chemical properties but with potentially different biological activities.

    1-(2-Bromophenyl)ethane-1,2-diamine: The bromine atom is positioned differently, which can affect its reactivity and interactions with molecular targets.

    Ethylenediamine: The parent compound without the bromophenyl group, used widely in various chemical applications.

Uniqueness

1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and binding affinity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H13BrCl2N2

Molecular Weight

288.01 g/mol

IUPAC Name

1-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H

InChI Key

LCLFRGLJUCXQPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Br.Cl.Cl

Origin of Product

United States

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